2-(2,6-Dimethylphenoxy)-N-ethylethanamine
Overview
Description
The compound “2-(2,6-Dimethylphenoxy)-N-ethylethanamine” is a derivative of phenoxyacetic acid . It is a useful research compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 2,6-Dimethylphenoxyacetic acid, include a melting point of 137-138°C, a boiling point of 284-316℃ at 101.325kPa, and a density of 1.257 at 20℃ .Scientific Research Applications
Organometallic Chemistry Applications
- Structural investigations of various aluminum compounds, including dimethyl-(2,6-dimethylphenoxy)aluminium, reveal their existence as dimers in benzene solution and their coordination via halogen atoms (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).
Crystal Structure and Protonation Impact
- A study on the influence of protonation on the geometry of 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol highlights the changes in molecular conformations and intermolecular interactions due to protonation (Nitek et al., 2022).
Anticonvulsant Activity Research
- Investigations into trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs have demonstrated significant anticonvulsant activity, particularly in the racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide (Pękala et al., 2011).
Anti-HIV Activity Studies
- Research on 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones shows these compounds' ability to inhibit human immunodeficiency virus type 1, with certain derivatives displaying virus-inhibiting properties (Novikov, Ozerov, Sim, & Buckheit, 2004).
Pharmaceutical Synthesis Techniques
- Studies on the deracemization of mexiletine, a drug that includes 1-(2,6-dimethylphenoxy)-2-propanamine, demonstrate efficient enantiomeric separation using omega-transaminases, contributing to pharmaceutical synthesis advancements (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Chemical Analysis Techniques
- Development of a sensitive GLC method for analyzing 1-(2,6-dimethylphenoxy)-2-aminopropane in urine, showcasing advancements in analytical techniques for new anticonvulsant drugs (Szinai, Perchalski, Hammer, Wilder, & Streiff, 1973).
Enantiomeric Purity Determination
- A method for determining the enantiomeric purity of certain anticonvulsant drugs, including 2,6-dimethylphenoxyacetyl derivatives, has been developed using chiral stationary phase and LC/ESI-MS, highlighting advancements in pharmaceutical analysis (Walczak, Pękala, Waszkielewicz, & Marona, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13-8-9-14-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYDJFOMCBXQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651128 | |
Record name | 2-(2,6-Dimethylphenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99914-42-8 | |
Record name | 2-(2,6-Dimethylphenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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